molecular formula C3H4Cl2O B1588665 Propanoyl chloride, 2-chloro-, (2R)- CAS No. 70110-25-7

Propanoyl chloride, 2-chloro-, (2R)-

Cat. No.: B1588665
CAS No.: 70110-25-7
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoyl chloride, 2-chloro-, (2R)- can be synthesized through several methods. One common method involves the chlorination of propionic acid using phosgene (COCl2) as a chlorinating agent . The reaction proceeds as follows:

CH3CH2CO2H+COCl2CH3CH2COCl+HCl+CO2\text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 CH3​CH2​CO2​H+COCl2​→CH3​CH2​COCl+HCl+CO2​

Industrial Production Methods: In industrial settings, the production of propanoyl chloride, 2-chloro-, (2R)- typically involves the same chlorination process but on a larger scale. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Scientific Research Applications

Chemistry: Propanoyl chloride, 2-chloro-, (2R)- is widely used in organic synthesis as an acylating agent. It is employed in the preparation of various intermediates and derivatives .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study enzyme mechanisms. It is also used in the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, propanoyl chloride, 2-chloro-, (2R)- is used in the production of polymers, resins, and other chemical products .

Mechanism of Action

The mechanism of action of propanoyl chloride, 2-chloro-, (2R)- involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Properties

IUPAC Name

(2R)-2-chloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDSBVHLKBEIZ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426495
Record name Propanoyl chloride, 2-chloro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-25-7
Record name (2R)-2-Chloropropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70110-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 2-chloro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-chloropropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoyl chloride, 2-chloro-, (2R)-
Reactant of Route 2
Reactant of Route 2
Propanoyl chloride, 2-chloro-, (2R)-
Reactant of Route 3
Reactant of Route 3
Propanoyl chloride, 2-chloro-, (2R)-
Reactant of Route 4
Propanoyl chloride, 2-chloro-, (2R)-
Reactant of Route 5
Propanoyl chloride, 2-chloro-, (2R)-
Reactant of Route 6
Reactant of Route 6
Propanoyl chloride, 2-chloro-, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.